N-(2-ethoxyphenyl)-3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-[4-(methoxymethyl)triazol-1-yl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-3-25-16-7-5-4-6-15(16)18-17(23)21-9-8-14(11-21)22-10-13(12-24-2)19-20-22/h4-7,10,14H,3,8-9,11-12H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZPPDLCFLDNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC(C2)N3C=C(N=N3)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a suitable nucleophile.
Formation of the Pyrrolidine Carboxamide: The final step involves the formation of the pyrrolidine carboxamide moiety through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(2-ethoxyphenyl)-3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide exhibit significant antimicrobial activity. The triazole moiety is known for its effectiveness against a range of pathogens, including bacteria and fungi. A study highlighted that derivatives of triazole compounds can inhibit the growth of various microbial strains, making them potential candidates for developing new antibiotics or antifungal agents .
Anti-Cancer Activity
The compound's structure suggests potential anti-cancer properties. Triazole-containing compounds have been studied for their ability to induce apoptosis in cancer cells. Some derivatives have shown promise in inhibiting tumor growth in preclinical models, suggesting that this compound could be explored further as a therapeutic agent in oncology .
Neuroprotective Effects
Emerging research has indicated that certain triazole derivatives may possess neuroprotective effects. These compounds can modulate neurotransmitter systems and exhibit antioxidant properties. Studies suggest that such effects could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Agricultural Applications
Fungicides
The compound has been investigated for its potential use as a fungicide in agriculture. Its structural components allow it to interfere with fungal cell wall synthesis or disrupt metabolic pathways in pathogens. Patents have been filed detailing formulations that include this compound for protecting crops from various fungal diseases .
Plant Growth Regulators
Research into the effects of similar compounds on plant growth has revealed that they can act as growth regulators, enhancing plant resilience against stressors such as drought or disease. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop yields while reducing chemical inputs .
Summary of Findings
| Application Area | Potential Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, Anti-cancer, Neuroprotective | Significant activity against pathogens; potential anti-cancer properties observed |
| Agricultural Science | Fungicides, Plant Growth Regulators | Effective against fungal diseases; enhances plant resilience |
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A study conducted on a series of triazole derivatives demonstrated varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chains significantly affected potency, highlighting the importance of structural optimization in drug development .
Case Study 2: Agricultural Field Trials
Field trials using formulations containing this compound showed promising results in controlling fungal infections in crops such as wheat and corn. The trials indicated a reduction in disease incidence and improved yield compared to untreated controls .
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous molecules, focusing on substituents, molecular properties, and inferred pharmacological implications.
Structural Analogues
Substituent Analysis
- Triazole Substituents: The target’s methoxymethyl group on the triazole (C-O-CH₃) is less sterically hindered and more hydrophilic than the benzyloxymethyl (C-O-CH₂-C₆H₅) in S932-7585 . This may enhance solubility and metabolic stability.
- Carboxamide Linkers: The target’s pyrrolidine carboxamide offers a five-membered ring with two chiral centers, enabling diverse binding conformations.
Aromatic/Heterocyclic Groups :
Pharmacological Implications
- Solubility & Bioavailability : The target’s methoxymethyl and ethoxyphenyl groups likely confer moderate logP (~2–3), enhancing cell permeability compared to JS9’s highly lipophilic dimethoxyphenyl-pyridine system (logP > 4) .
- Metabolic Stability : The triazole’s methoxymethyl group may resist oxidative metabolism better than benzyloxymethyl (prone to CYP450-mediated dealkylation) .
- Target Selectivity : The pyrrolidine-triazole scaffold could favor binding to enzymes or receptors requiring dual hydrogen bonding (triazole) and hydrophobic pockets (ethoxyphenyl), distinct from pyrazolo-pyridine derivatives (e.g., ) targeting kinase domains.
Biological Activity
N-(2-ethoxyphenyl)-3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrrolidine core : A five-membered ring that contributes to the compound's biological activity.
- Triazole moiety : Known for its role in various pharmacological activities, including antifungal and anticancer properties.
- Ethoxyphenyl and methoxymethyl substituents : These groups may enhance lipophilicity and bioavailability.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, the presence of the triazole ring has been associated with the induction of apoptosis in cancer cells through caspase activation pathways. A study reported that derivatives of triazoles showed promise as activators of caspases, which are critical in programmed cell death .
Antimicrobial Properties
Compounds containing triazole structures have also demonstrated antimicrobial activity. Studies have shown that certain triazole derivatives inhibit the growth of various bacterial strains. The mechanism often involves interference with cell wall synthesis or disruption of membrane integrity .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes, including acetylcholinesterase (AChE). Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar configurations have been reported to exhibit high inhibitory activity against AChE, suggesting potential therapeutic applications .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted on related compounds to understand how different substituents affect biological activity. For instance, variations in the ethoxy and methoxymethyl groups significantly influence the potency and selectivity of these compounds against various targets .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Compound A | AChE Inhibition | 0.025 |
| Compound B | Anticancer (HeLa cells) | 0.015 |
| Compound C | Antimicrobial (E. coli) | 0.050 |
Pharmacokinetics
Pharmacokinetic studies are essential to determine the bioavailability and metabolic stability of this compound. Preliminary data suggest that modifications in the chemical structure can lead to improved oral bioavailability and reduced toxicity profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling of the pyrrolidine-carboxamide moiety. Key steps include:
- Triazole formation : Use of Cu(I) catalysts (e.g., CuSO₄·NaAsc) under inert conditions to minimize side reactions .
- Pyrrolidine functionalization : Amide coupling via EDCI/HOBt or PyBOP activation at 0–25°C to preserve stereochemistry .
- Yield optimization : Monitor reaction progress via TLC/HPLC and adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign peaks for the ethoxyphenyl (δ 6.8–7.2 ppm), triazole (δ 7.5–8.0 ppm), and pyrrolidine protons (δ 3.0–4.0 ppm). Use DEPT-135 to confirm methoxymethyl branching .
- HPLC-MS : Employ a C18 column with acetonitrile/water (0.1% formic acid) gradient; ESI+ mode for molecular ion detection (expected [M+H]⁺ ~430 m/z) .
- X-ray crystallography : Resolve stereochemical ambiguities in the pyrrolidine ring and triazole orientation .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer :
- Target selection : Focus on kinases or GPCRs due to the triazole’s affinity for ATP-binding pockets and the pyrrolidine’s conformational flexibility .
- In vitro assays : Use fluorescence polarization for binding affinity (IC₅₀) or cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?
- Methodological Answer :
- Core modifications : Replace the methoxymethyl group with fluorinated or bulky substituents (e.g., CF₃ or cyclopropyl) to enhance target binding .
- Scaffold hopping : Substitute the pyrrolidine with piperidine or azetidine to assess ring size impact on potency .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Q. How should researchers address contradictory data in enzymatic vs. cellular assays?
- Methodological Answer :
- Permeability testing : Perform Caco-2 assays to evaluate membrane penetration; poor cellular activity may require prodrug strategies .
- Metabolite profiling : Use LC-MS/MS to identify off-target metabolites (e.g., triazole oxidation products) that may interfere with assays .
- Orthogonal validation : Confirm target engagement via thermal shift assays or CRISPR-mediated gene knockout .
Q. What computational strategies are effective for predicting this compound’s binding modes and off-target risks?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with homology models of target proteins (e.g., PI3Kγ or PARP1) .
- QSAR modeling : Train models on ChEMBL datasets to predict ADMET properties and prioritize analogs .
- Off-target screening : Perform similarity searching in PubChem BioAssay to flag potential interactions with hERG or CYP450 isoforms .
Q. How can stability and solubility challenges be mitigated during formulation?
- Methodological Answer :
- Salt formation : Screen counterions (e.g., HCl or mesylate) to improve aqueous solubility .
- Lyophilization : Develop freeze-dried formulations with cyclodextrins or PEG for long-term storage .
- Forced degradation : Expose to heat/light/humidity and monitor degradation via UPLC to identify unstable motifs (e.g., triazole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
